Cas no 854262-01-4 (Propargyl a-D-Mannopyranoside)

Propargyl a-D-Mannopyranoside structure
Propargyl a-D-Mannopyranoside structure
Product Name:Propargyl a-D-Mannopyranoside
Número CAS:854262-01-4
MF:C9H14O6
Megavatios:218.203863620758
MDL:MFCD19980990
CID:1837972
Update Time:2025-06-07

Propargyl a-D-Mannopyranoside Propiedades químicas y físicas

Nombre e identificación

    • (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxy-tetrahydropyran -3,4,5-triol
    • (CH3C.equiv.C)2Hg
    • bis-(propinyl)-quecksilber
    • CTK5C1618
    • Di-&lt
    • propin-(1)-yl&gt
    • -quecksilber
    • DIPROP-1-YNYLMERCURY
    • AC1L3OG9
    • Propin, Allylenquecksilber
    • propyn, allylenemercury
    • Dipropinylquecksilber
    • AG-G-43030
    • dipropynylmercury
    • diprop-1-yn-1-ylmercury
    • Mercury, bis(propyn-1-yl)-
    • PROPARGYL A-D-MANNOPYRANOSIDE
    • 2-Propyn-1-yl α-D-mannopyranoside (ACI)
    • α-D-Mannopyranoside, 2-propynyl (9CI)
    • 1-(2′-Propargyl)-α-D-mannose
    • 2-Propynyl α-D-mannopyranoside
    • Propargyl α-D-mannopyranoside
    • Propargyl α-O-mannoside
    • Propargyl a-D-Mannopyranoside
    • MDL: MFCD19980990
    • Renchi: 1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1
    • Clave inchi: DSKUDOWHGLWCBQ-DFTQBPQZSA-N
    • Sonrisas: O([C@@H]1[C@@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)CC#C

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Propargyl a-D-Mannopyranoside Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
Referencia
Potent Glycosidase Inhibition with Heterovalent Fullerenes: Unveiling the Binding Modes Triggering Multivalent Inhibition
Abellan Flos, Marta; et al, Chemistry - A European Journal, 2016, 22(32), 11450-11460

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Silica ,  Sulfuric acid Solvents: Propargyl alcohol ;  30 min, 40 °C
Referencia
Ultrasonic assisted Fischer glycosylation: generating diversity for glyco-chemistry
Shaikh, Nasrin; et al, Molecular Diversity, 2011, 15(2), 341-345

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  3 h, rt
Referencia
Tethering Carbohydrates to the Vinyliminium Ligand of Antiproliferative Organometallic Diiron Complexes
Schoch, Silvia; et al, Organometallics, 2022, 41(5), 514-526

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 2.5 h, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, rt
1.3 Reagents: Amberlite IR 120 ;  neutralized, rt
Referencia
Carbohydrate-Decorated Polycaprolactone Fibers for Specific Protein Adhesion
Lancuski, Anica; et al, Biomacromolecules, 2013, 14(6), 1877-1884

Métodos de producción 5

Condiciones de reacción
Referencia
Targeted Delivery of Fluorescent High-Mannose-Type Oligosaccharide Cathepsin Inhibitor Conjugates
Wong, Chung S.; et al, ChemPlusChem, 2015, 80(6), 928-937

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 40 °C
Referencia
Macrophage-Specific RNA Interference Targeting via "Click", Mannosylated Polymeric Micelles
Yu, Shann S.; et al, Molecular Pharmaceutics, 2013, 10(3), 975-987

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of novel types of polyester glycodendrimers as potential inhibitors of urinary tract infections
Twibanire, Jean-d'Amour K.; et al, New Journal of Chemistry, 2015, 39(5), 4115-4127

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  rt
Referencia
Iron(III)-Triflate-Catalyzed Multiple Glycosylations with Peracetylated β-D-Glucosamine
Xolin, Amandine; et al, European Journal of Organic Chemistry, 2016, 2016(20), 3408-3418

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Methanol ;  12 h, rt
Referencia
Synthesis of novel 1-iodopropargyl glycosides and their antifungal activity
Cheng, Jie; et al, Hecheng Huaxue, 2009, 17(5), 603-605

Métodos de producción 10

Condiciones de reacción
1.1 10 min, 65 °C
Referencia
Glycocalyx-mimicking nanoparticles for stimulation and polarization of macrophages via specific interactions
Su, Lu; et al, Small, 2015, 11(33), 4191-4200

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Pentamethyldiethylenetriamine ,  Copper bromide (CuBr) Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Oxygen
Referencia
Multi-functionalization of helical block copoly(α-peptide)s by orthogonal chemistry
Tang, Haoyu; et al, Polymer Chemistry, 2011, 2(7), 1542-1551

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 65 °C
Referencia
D-glucose functionalized β-cyclodextrin as a controlled anticancer drug carrier for in vitro evaluation
Toomari, Yousef; et al, Polymer Bulletin (Heidelberg, 2023, 80(4), 4407-4428

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
Referencia
Versatile Micropatterns of N-Heterocyclic Carbenes on Gold Surfaces: Increased Thermal and Pattern Stability with Enhanced Conductivity
Nguyen, D. Thao; et al, Angewandte Chemie, 2018, 57(35), 11465-11469

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
Referencia
Discrimination between bacterial phenotypes using glyco-nanoparticles and the impact of polymer coating on detection readouts
Richards, Sarah-Jane; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2014, 2(11), 1490-1498

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Bifunctional Dendronized Cellulose Surfaces as Biosensors
Montanez, Maria I.; et al, Biomacromolecules, 2011, 12(6), 2114-2125

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Sodium Solvents: Methanol ;  45 min, rt
2.2 Reagents: Dowex 50W ;  neutralized
Referencia
Use of click chemistry to define the substrate specificity of Leishmania β-1,2-mannosyltransferases
van der Peet, Phillip; et al, ChemBioChem, 2006, 7(9), 1384-1391

Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: (TB-5-11)-Triphenylbis(1,1,1-trifluoromethanesulfonato-κO)bismuth Solvents: Dichloromethane ;  4 h, rt
1.3 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Methanol ;  1 h, rt
2.2 Reagents: Dowex 50W ;  neutralized, rt
Referencia
Synthesis and functionalization of virus-mimicking cationic block copolymers with pathogen-associated carbohydrates as potential vaccine adjuvants
Adams, J. R.; et al, RSC Advances, 2014, 4(30), 15655-15663

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Cyclohexane Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 24 h, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  16 h, rt
Referencia
HPMA-Based Nanocarriers for Effective Immune System Stimulation
Kramer, Stefan; et al, Macromolecular Bioscience, 2019, 19(6),

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  20 min, rt; rt → 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C; 15 min, 0 °C; 24 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  16 h, rt
2.2 Reagents: Amberlite IR 120 ;  pH 7
Referencia
Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization
Pohlit, Hannah; et al, Macromolecules (Washington, 2017, 50(23), 9196-9206

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized, rt
Referencia
Targeted Photodynamic Killing of Breast Cancer Cells Employing Heptamannosylated β-Cyclodextrin-Mediated Nanoparticle Formation of an Adamantane-Functionalized BODIPY Photosensitizer
Zhang, Quan; et al, ACS Applied Materials & Interfaces, 2016, 8(49), 33405-33411

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C; 24 h, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Referencia
Modular Synthesis of Amphiphilic Janus Glycodendrimers and Their Self-Assembly into Glycodendrimersomes and Other Complex Architectures with Bioactivity to Biomedically Relevant Lectins
Percec, Virgil; et al, Journal of the American Chemical Society, 2013, 135(24), 9055-9077

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  20 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
2.2 Solvents: Water ;  pH 7, rt
Referencia
A Multivalent Ligand for the Mannose-6-Phosphate Receptor for Endolysosomal Targeting of an Activity-Based Probe
Hoogendoorn, Sascha; et al, Angewandte Chemie, 2014, 53(41), 10975-10978

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 22 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h
Referencia
Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study
Gouget-Laemmel, A. C.; et al, Journal of Physical Chemistry C, 2013, 117(1), 368-375

Propargyl a-D-Mannopyranoside Raw materials

Propargyl a-D-Mannopyranoside Preparation Products

Propargyl a-D-Mannopyranoside Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:854262-01-4)Propargyl a-D-Mannopyranoside
Número de pedido:A1055577
Estado del inventario:in Stock
Cantidad:50mg/100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:42
Precio ($):152.0/223.0/446.0/1340.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:854262-01-4)Propargyl a-D-Mannopyranoside
A1055577
Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):152.0/223.0/446.0/1340.0